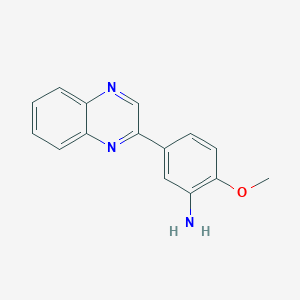

2-methoxy-5-(2-quinoxalinyl)aniline

Description

Properties

IUPAC Name |

2-methoxy-5-quinoxalin-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c1-19-15-7-6-10(8-11(15)16)14-9-17-12-4-2-3-5-13(12)18-14/h2-9H,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIAWSJYEZYCZCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-(2-quinoxalinyl)aniline typically involves the reaction of 2-methoxyaniline with a quinoxaline derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The focus is often on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-(2-quinoxalinyl)aniline can undergo various types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while reduction may lead to the formation of simpler aniline derivatives.

Scientific Research Applications

2-methoxy-5-(2-quinoxalinyl)aniline has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-(2-quinoxalinyl)aniline involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

Key analogs and their substituents:

| Compound | Substituent at 5-Position | Molecular Weight | Key Functional Groups |

|---|---|---|---|

| 2-Methoxy-5-(2-quinoxalinyl)aniline | Quinoxalinyl | ~265.27* | Methoxy, Quinoxaline, Aniline |

| 2-Methoxy-5-methylaniline | Methyl | 137.18 | Methoxy, Methyl, Aniline |

| 2-Methoxy-5-(trifluoromethyl)aniline | Trifluoromethyl | 191.15 | Methoxy, CF3, Aniline |

| 5-(Ethylsulfonyl)-2-methoxyaniline | Ethylsulfonyl | 215.26 | Methoxy, SO2Et, Aniline |

*Calculated based on molecular formula.

The quinoxalinyl group introduces π-π stacking capabilities and hydrogen-bonding sites (via nitrogen atoms), distinguishing it from simpler substituents like methyl or CF3. For example, 2-methoxy-5-(trifluoromethyl)aniline () exhibits strong electron-withdrawing effects from the CF3 group, reducing electron density on the aromatic ring compared to the electron-donating methyl group in 2-methoxy-5-methylaniline .

Q & A

Basic: What synthetic strategies are effective for preparing 2-methoxy-5-(2-quinoxalinyl)aniline?

Answer:

The synthesis involves N-alkylation of 2-methoxyaniline with a quinoxaline derivative (e.g., 2-chloroquinoxaline) under basic conditions. Key steps include:

- Reagent selection : Use NaH or K₂CO₃ as a base to deprotonate the aniline nitrogen, enhancing nucleophilicity.

- Solvent optimization : Polar aprotic solvents like DMF or DMSO improve reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Note : Monitor reaction progress via TLC to prevent over-alkylation.

Basic: How can spectroscopic methods characterize this compound?

Answer:

- ¹H/¹³C NMR : Identify methoxy protons (δ ~3.8 ppm) and aromatic protons from quinoxaline (δ 7.5–9.0 ppm).

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 278.1 for C₁₅H₁₂N₃O).

- IR spectroscopy : Detect NH₂ stretches (~3400 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

Advanced: How do steric and electronic effects of the quinoxaline moiety influence reactivity?

Answer:

The quinoxaline ring’s electron-withdrawing nature reduces electron density at the aniline NH₂, impacting:

- Nucleophilic substitution : Slower reactions compared to non-quinoxaline analogues.

- Metal coordination : The nitrogen-rich quinoxaline enhances binding to transition metals (e.g., Pd, Cu) in catalytic applications.

Experimental validation : Compare reaction rates with control compounds (e.g., 2-methoxy-5-(pyrrolidinyl)aniline) using kinetic studies .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC before bioassays.

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.

- SAR analysis : Compare IC₅₀ values of derivatives (e.g., trifluoromethyl vs. methyl substituents) to identify critical functional groups .

Case study : Derivatives with electron-deficient substituents show enhanced cytotoxicity in MCF-7 cells .

Advanced: How can computational methods predict interactions with biological targets?

Answer:

- Molecular docking : Simulate binding to enzymes (e.g., tubulin) using software like AutoDock Vina.

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity.

Validation : Correlate docking scores with experimental IC₅₀ values from kinase inhibition assays .

Advanced: What are key challenges in optimizing yield for scaled-up synthesis?

Answer:

- Byproduct formation : Mitigate via low-temperature reactions (-10°C to 0°C) and controlled reagent addition.

- Catalyst selection : Transition from homogeneous (e.g., Pd(PPh₃)₄) to heterogeneous catalysts (e.g., Pd/C) for easier recovery.

Data-driven approach : Use DoE (Design of Experiments) to optimize parameters like temperature, solvent ratio, and catalyst loading .

Advanced: How does the compound’s electronic structure affect its spectroscopic signatures?

Answer:

- UV-Vis spectroscopy : The quinoxaline’s conjugation shifts λ_max to ~320 nm (π→π* transitions).

- Fluorescence quenching : Electron-deficient substituents reduce quantum yield, as observed in trifluoromethyl derivatives .

Comparative analysis : Compare with 2-methoxy-5-(trifluoromethyl)aniline to isolate quinoxaline-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.